Boc-beta-N-methylamino-L-Ala

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Boc-beta-N-methylamino-L-Ala” is a non-canonical amino acid . It is also known as "Boc-N-methyl-L-alanine" . It is implicated as a cause for neurodegenerative diseases, specifically amyotrophic lateral sclerosis (ALS) .

Synthesis Analysis

The synthesis of “Boc-beta-N-methylamino-L-Ala” involves various methods. One method that has been approved by the AOAC provides comparable BMAA quantification concentrations in similar tissues . Another method involves the use of N-hydroxysuccinimide ester of N-butylnicotinic acid (C4-NA-NHS) for efficient separation of BMAA from its isomers and higher sensitivity in detecting BMAA .

Molecular Structure Analysis

The molecular structure of “Boc-beta-N-methylamino-L-Ala” can be analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the detection of BMAA and its isomers .

Chemical Reactions Analysis

“Boc-beta-N-methylamino-L-Ala” can be analyzed using various methods. One such method involves on-line pre-concentration directly coupled to RPLC-MS/MS . Another method involves AQC derivatization and LC-MS/MS analysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Boc-beta-N-methylamino-L-Ala” can be analyzed using various methods. One such method involves the use of a stable-isotope labeled internal standard, d3-BMAA, to correct for extraction recovery and matrix effects .

科学研究应用

BOC Protection of Amines

This compound is used in the BOC protection of amines . BOC protection is a process used in organic chemistry to protect functional groups in a molecule while chemical reactions are performed on other parts of the molecule. This compound, in particular, is used for the BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

Green Chemistry

The compound is used in green chemistry, specifically in the development of eco-friendly routes for the BOC protection of amines . This involves the use of catalyst and solvent-free media under mild reaction conditions .

Pharmaceutical Synthesis

The nitrogen-containing carbamate or BOC amine compounds, such as this one, are frequently found in pharmaceutical and biologically active molecules in organic synthesis . They play a crucial role in the synthesis of a broad range of biologically active molecules .

Fine Chemical Syntheses

Similar to its use in pharmaceutical synthesis, this compound is also used in the synthesis of fine chemicals . The BOC protection process is particularly important in these syntheses .

Research and Development

This compound is used in research and development, particularly in the study of new methods for BOC protection of amines . It is used in the development of new protocols for chemoselective N-Boc protection of various structurally different aryl, aliphatic, and heterocyclic amines .

Industrial Applications

In industrial applications, this compound is used in the large-scale production of other chemicals . Its properties, such as its boiling point and purity, make it suitable for use in various industrial processes .

安全和危害

未来方向

作用机制

Target of Action

The primary target of BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID is the amino group in organic compounds. This compound is commonly used as a protecting group for amines in organic synthesis .

Mode of Action

BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID, also known as tert-butyloxycarbonyl, acts as a protecting group for amines. It forms a carbamate when it reacts with an amino group, protecting the amine from further reactions. The carbamate can be cleaved off later using a strong acid such as trifluoroacetic acid .

Biochemical Pathways

The use of BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID is prevalent in the Suzuki–Miyaura coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .

Pharmacokinetics

It is known that the compound is solid at room temperature and has a boiling point of 59-62 degrees celsius .

Result of Action

The result of the action of BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID is the protection of the amine group in a compound, allowing for transformations of other functional groups without interference from the amine group .

Action Environment

The action of BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID is influenced by environmental factors such as temperature and pH. For instance, the compound is stable under ambient temperature but can be cleaved off by a strong acid .

属性

IUPAC Name |

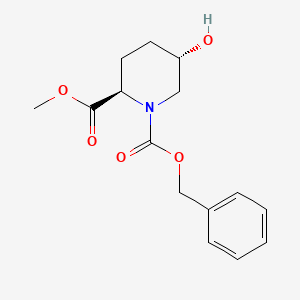

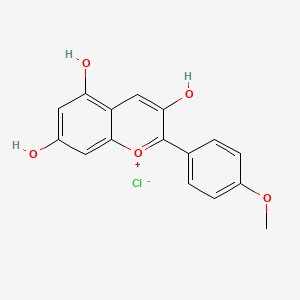

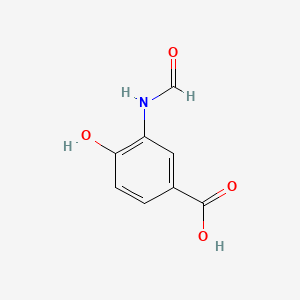

(2S)-3-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-10-4)7(12)13/h6,10H,5H2,1-4H3,(H,11,14)(H,12,13)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDRVOVGOYLKQX-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-beta-N-methylamino-L-Ala | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/no-structure.png)

![3-[3-(Benzyloxy)phenyl]-5-methoxypyridine](/img/structure/B595490.png)